Almasilate

Description

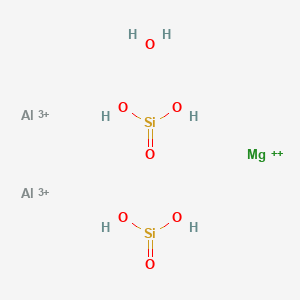

Structure

2D Structure

Properties

Key on ui mechanism of action |

Almasilate is a crystalline polyhydrate of aluminum/magnesium silicate and mediates its buffering activity by binding hydrogen ions within the polymer. Specifically, the aluminosilicate minerals dissolve, and in doing so consume acidic hydrogen ions and release moieties like H4SiO4, Al3+, and other cations, including the magnesium associated with the compound. Almasilate consequently contributes to the overall acid-neutralization by consuming acid hydrogen ion in this way. Additionally, aluminum and other metals released from the original compound may also accumulate into secondary aluminum and magnesium based antacid like products that can act as secondary pH buffers. |

|---|---|

CAS No. |

71205-22-6 |

Molecular Formula |

Al2H2MgO9Si2 |

Molecular Weight |

280.45 g/mol |

IUPAC Name |

dialuminum;magnesium;disilicate;hydrate |

InChI |

InChI=1S/2Al.Mg.2O4Si.H2O/c;;;2*1-5(2,3)4;/h;;;;;1H2/q2*+3;+2;2*-4; |

InChI Key |

XFKLULFTFNRQOX-UHFFFAOYSA-N |

Canonical SMILES |

O.O[Si](O)(O)O.[Mg].[Al] |

Other CAS No. |

71205-22-6 |

Synonyms |

almasilate aluminum magnesium silicate aluminum magnesium silicate (Mg(AlSiO4)2) magnesium aluminosilicate magnesium aluminum silicate Malinal Neusilin US2 Veegum |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Almasilate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almasilate is a synthetic, hydrated magnesium aluminosilicate with antacid properties. It is utilized in the symptomatic relief of conditions associated with excessive gastric acid, such as dyspepsia and peptic ulcer disease.[1][2] Its therapeutic effect is achieved through the chemical neutralization of stomach acid.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, presenting available quantitative data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and analytical workflows.

Chemical and Physical Properties

This compound is a complex inorganic substance with a variable composition. The data presented below is based on available chemical information.

Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that specific quantitative data for several parameters, such as solubility, pKa, and melting point, are not extensively reported in publicly available literature.

| Property | Value | Source |

| Chemical Name | Magnesium aluminosilicate hydrate | [1][2] |

| Synonyms | Malinal, Megalac, Dianeusine, Simagel | [1][2][3] |

| Molecular Formula | Al₂H₂MgO₉Si₂ (representative) | [1] |

| Molecular Weight | 280.45 g/mol (representative) | [1] |

| Appearance | White, fine, odorless, and tasteless powder | [4] |

| Solubility | ||

| in Water | Practically insoluble | [4] |

| in Ethanol | Practically insoluble | [4] |

| in Mineral Acids | Soluble | [4] |

| pH (5% aqueous solution) | 9.0 - 10.0 | [4] |

| pKa | Data not available | |

| Melting Point | Data not available; related magnesium aluminum silicates decompose at >900 °C | |

| Crystal Form | Described as both crystalline polyhydrate and amorphous | [1][5] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters of a substance like this compound are provided below. These are standardized protocols that can be applied for its characterization.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid drug is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then determined.

Apparatus:

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

pH meter

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

HPLC or UV-Vis spectrophotometer for analysis

Procedure:

-

Add an excess amount of this compound to a series of glass vials containing the test solvents (e.g., purified water, 0.1 M HCl, phosphate buffer pH 6.8, ethanol).

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker maintained at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand to let the undissolved particles settle.

-

Centrifuge the samples to separate the supernatant from the solid material.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with an appropriate solvent if necessary.

-

Analyze the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., ICP-MS for elemental analysis of aluminum and magnesium, as direct HPLC of the complex may not be feasible).

-

The solubility is expressed in mg/mL or mol/L.

pKa Determination (Potentiometric Titration for Insoluble Compounds)

Due to its insolubility, direct aqueous titration is not feasible. A method involving co-solvents or surfactants would be necessary.

Principle: The pKa is determined by titrating a solution/suspension of the substance with a strong acid or base and monitoring the pH change. The pKa corresponds to the pH at which 50% of the substance is ionized.

Apparatus:

-

Potentiometer with a calibrated pH electrode

-

Autotitrator or manual burette

-

Magnetic stirrer and stir bar

-

Beakers and other standard laboratory glassware

Procedure:

-

Prepare a suspension of a precisely weighed amount of this compound in a mixture of water and a co-solvent (e.g., methanol, DMSO) to improve wetting and interaction.

-

Place the suspension in a jacketed beaker to maintain a constant temperature.

-

Immerse the calibrated pH electrode and a magnetic stir bar into the suspension.

-

Begin stirring to ensure homogeneity.

-

Titrate the suspension with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve. Alternatively, derivative plots (dpH/dV) can be used to more accurately determine the equivalence point.

Melting Point Determination (Differential Scanning Calorimetry - DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Principle: A sample of the material is heated at a constant rate, and the heat flow to the sample is monitored. Phase transitions, such as melting, are observed as endothermic peaks on the DSC thermogram. For a hydrated inorganic compound like this compound, dehydration events will also be observed.

Apparatus:

-

Differential Scanning Calorimeter

-

Hermetically sealed aluminum pans

-

Analytical balance

Procedure:

-

Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into an aluminum DSC pan.

-

Seal the pan hermetically to contain any evolved water during heating. An empty sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 25 °C to 1000 °C).

-

Record the heat flow as a function of temperature.

-

The resulting DSC thermogram will show endothermic peaks corresponding to dehydration and potentially decomposition rather than a sharp melting point, given the nature of the compound. The onset temperature of these peaks provides information on thermal stability.[6][7]

Crystal Form Analysis (X-ray Powder Diffraction - XRPD)

XRPD is a powerful technique for identifying the crystalline or amorphous nature of a solid material.

Principle: A powdered sample is irradiated with monochromatic X-rays. The X-rays are diffracted by the crystalline lattice planes, and the diffraction pattern is unique to a specific crystalline structure. An amorphous material will not produce sharp diffraction peaks.

Apparatus:

-

X-ray Powder Diffractometer

-

Sample holder

Procedure:

-

Prepare a powdered sample of this compound.

-

Mount the sample in the sample holder of the diffractometer.

-

Irradiate the sample with monochromatic X-rays (e.g., Cu Kα radiation) over a range of 2θ angles.

-

Detect the diffracted X-rays and record their intensity as a function of the 2θ angle.

-

The resulting diffractogram will show a series of peaks if the material is crystalline. The positions and intensities of these peaks can be used to identify the crystal structure. A broad halo with no sharp peaks indicates an amorphous solid.[8][9][10]

Mechanism of Action and Experimental Workflows

Signaling Pathway: Acid Neutralization Mechanism

This compound acts as an antacid by directly neutralizing hydrochloric acid in the stomach. This process involves the dissolution of the aluminosilicate structure and the consumption of protons.

Caption: Acid neutralization pathway of this compound in the stomach.

Experimental Workflow: Physicochemical Characterization

The comprehensive characterization of an active pharmaceutical ingredient (API) like this compound follows a structured workflow to determine its fundamental properties.

Caption: Workflow for the physicochemical characterization of this compound.

Conclusion

This compound is a complex hydrated magnesium aluminosilicate with established antacid properties. While its qualitative characteristics and mechanism of action are understood, there is a notable lack of specific, publicly available quantitative data for key physicochemical parameters such as solubility, pKa, and melting point. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound, which is essential for formulation development, quality control, and regulatory purposes. Further investigation is warranted to fully elucidate its solid-state properties, including a definitive determination of its crystallinity and potential polymorphism.

References

- 1. This compound | Al2H2MgO9Si2 | CID 131704329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Par Drugs And Chemicals Limited Product - Magnesium Aluminium Silicate Hydrated [pardrugs.com]

- 5. CH639630A5 - Synthetic magnesium aluminium silicate, process for its manufacture and pharmaceutical compositions comprising it - Google Patents [patents.google.com]

- 6. thermalsupport.com [thermalsupport.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. govinfo.gov [govinfo.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystalline Structure and Polymorphism of Almasilate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almasilate, a synthetic magnesium aluminosilicate hydrate, is utilized as an antacid for the neutralization of stomach acid.[1] Its efficacy and stability are intrinsically linked to its physicochemical properties, particularly its crystalline structure and potential for polymorphism. This technical guide provides a comprehensive overview of the structural characteristics of this compound, drawing parallels with closely related hydrotalcite-like structures, and details the experimental methodologies used for its characterization.

This compound is generally described as a crystalline polyhydrate of aluminum and magnesium silicate.[1] More specifically, its structure is often analogous to that of hydrotalcite, a layered double hydroxide (LDH).[2][3][4] This structure consists of positively charged brucite-like layers of magnesium and aluminum hydroxides, with the charge being balanced by interlayer anions (typically carbonate) and water molecules.[2][5] The potential for different stacking arrangements of these layers gives rise to polymorphism, with various polytypes possible, such as 1M, 2H, and 3R modifications.[5][6][7] The specific crystalline form can be influenced by the synthesis conditions.[8]

Crystalline Structure

The fundamental structure of this compound can be conceptualized as a layered arrangement. The primary layers are composed of edge-sharing Mg(OH)₆ and Al(OH)₆ octahedra. The substitution of Al³⁺ for Mg²⁺ in the octahedral sheets results in a net positive charge, which is neutralized by interlayer anions and hydrated with water molecules.

While specific crystallographic data for a compound explicitly named "this compound" is scarce in publicly available literature, data for structurally similar synthetic hydrotalcites and other basic aluminum magnesium carbonates provide a strong basis for understanding its structure. For instance, a patent for a basic aluminum magnesium carbonate with a rhombohedral crystal system reports specific lattice parameters.[9]

X-Ray Diffraction (XRD) Data

X-ray powder diffraction is a primary technique for elucidating the crystalline structure of this compound. The diffraction pattern of a hydrotalcite-like material is characterized by a series of sharp, intense reflections at low 2θ angles, corresponding to the basal spacing of the layers, and broader, less intense reflections at higher 2θ angles, related to the internal structure of the layers.[10][11]

Below is a table of representative X-ray diffraction data for a synthetic basic aluminum magnesium carbonate, which serves as a model for crystalline this compound.[9]

| d-spacing (Å) | Relative Intensity (%) |

| 7.597 | 100 |

| 3.798 | 50 |

| 2.6202 | 30 |

| 2.5698 | 25 |

| 2.5322 | 20 |

| 2.2830 | 15 |

| 1.93545 | 40 |

| 1.72447 | 10 |

| 1.62930 | 5 |

| 1.52289 | 15 |

| 1.49318 | 20 |

| 1.46002 | 10 |

| 1.41351 | 5 |

| 1.38528 | 5 |

| 1.31011 | 10 |

Table 1: Representative X-ray Powder Diffraction Data for a Crystalline Basic Aluminum Magnesium Carbonate.[9]

Polymorphism

Polymorphism in layered double hydroxides like this compound arises from different stacking sequences of the brucite-like layers.[6][7] The most common polytypes are the 3R (rhombohedral) and 2H (hexagonal) forms.[5] The synthesis method, including factors like temperature, pH, and aging time, can influence the resulting polymorphic form.[8] The presence of stacking faults, which are intergrowths of different polytypes, can lead to broadening of XRD peaks.[7][8]

Experimental Protocols

Synthesis and Crystallization of this compound (Representative Hydrothermal Method)

This protocol describes a general method for synthesizing crystalline magnesium aluminosilicate hydrates with a layered double hydroxide structure.

-

Preparation of Solutions:

-

Solution A: Dissolve stoichiometric amounts of magnesium nitrate (Mg(NO₃)₂) and aluminum nitrate (Al(NO₃)₃) in deionized water. The Mg/Al molar ratio can be varied to target specific compositions.

-

Solution B: Dissolve sodium carbonate (Na₂CO₃) and sodium hydroxide (NaOH) in deionized water.

-

-

Co-precipitation:

-

Slowly add Solution A to Solution B with vigorous stirring at a constant pH (typically between 8 and 10) and temperature.

-

-

Aging:

-

Age the resulting slurry at a specific temperature (e.g., 60-150 °C) for a defined period (e.g., 18-24 hours) to promote crystallization.

-

-

Washing and Drying:

-

Filter the precipitate and wash it thoroughly with deionized water to remove excess salts.

-

Dry the product in an oven at a controlled temperature (e.g., 80-100 °C).[12]

-

X-Ray Diffraction (XRD) Analysis

-

Sample Preparation: Grind the this compound sample to a fine powder to ensure random orientation of the crystallites.

-

Instrument Setup: Use a powder diffractometer with Cu Kα radiation. Set the voltage and current to appropriate values (e.g., 40 kV and 40 mA).

-

Data Collection: Scan the sample over a 2θ range of 5-70° with a step size of 0.02° and a suitable counting time per step.

-

Data Analysis: Identify the peak positions (2θ) and their corresponding intensities. Calculate the d-spacings using Bragg's Law. Compare the obtained pattern with reference patterns from databases (e.g., JCPDS/ICDD) for phase identification.

Thermal Analysis (TGA/DSC)

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into an alumina or platinum crucible.

-

Instrument Setup: Place the sample in a simultaneous TGA/DSC instrument.

-

Experimental Conditions: Heat the sample from room temperature to 1000 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: Analyze the TGA curve for weight loss steps and the DSC curve for endothermic or exothermic events. The first weight loss, typically below 250 °C, corresponds to the removal of interlayer water. The second major weight loss, at higher temperatures (around 300-500 °C), is due to dehydroxylation of the brucite-like layers and decomposition of the interlayer carbonate anions.[13][14][15]

| Thermal Event | Approximate Temperature Range (°C) | Weight Loss (%) |

| Dehydration (Loss of interlayer water) | 150 - 250 | 10 - 20 |

| Dehydroxylation and Decarbonation | 300 - 500 | 20 - 30 |

Table 2: Typical Thermal Decomposition Data for Hydrotalcite-like Materials.[13][14]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the this compound sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Collection: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Interpretation: Identify the characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3400 (broad) | O-H stretching of hydroxyl groups and interlayer water |

| ~1630 | H-O-H bending of interlayer water |

| ~1360 | Asymmetric stretching of interlayer carbonate |

| < 800 | Metal-Oxygen (Mg-O, Al-O) lattice vibrations |

Table 3: Characteristic FTIR Absorption Bands for Hydrotalcite-like Structures.[3][6][16]

Conclusion

The crystalline structure of this compound is best understood through the model of layered double hydroxides, specifically synthetic hydrotalcites. While often amorphous or poorly crystalline, it can exist in various polymorphic forms depending on the synthesis conditions. A thorough characterization using a combination of X-ray diffraction, thermal analysis, and FTIR spectroscopy is essential to determine its specific structural properties, which in turn govern its performance as a pharmaceutical active ingredient. The experimental protocols and representative data provided in this guide offer a framework for researchers and drug development professionals to effectively analyze and control the quality of this compound.

References

- 1. This compound | Al2H2MgO9Si2 | CID 131704329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Characterization of a new crystalline synthetic gastric antacid, almagate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy Almagate | 66827-12-1 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. Crystal chemistry of natural layered double hydroxides: 4. Crystal structures and evolution of structural complexity of quintinite polytypes from the Kovdor alkaline-ultrabasic massif, Kola peninsula, Russia | Mineralogical Magazine | Cambridge Core [cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Characterization of Hydrotalcite and Hydrotalcite Compounds and their Application as a Base Catalyst for Aldol Condensation Reaction – Oriental Journal of Chemistry [orientjchem.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Synthesis of Magnesium Aluminum Silicate Hydrate: A Technical Guide for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium aluminum silicate hydrate, a layered silicate clay, is a versatile excipient in the pharmaceutical industry, valued for its high adsorptive capacity, chemical inertness, and favorable safety profile.[1] Its utility spans applications as a suspending and stabilizing agent, a binder and disintegrant in solid dosage forms, and increasingly as a functional excipient in advanced drug delivery systems.[2][3] This technical guide provides an in-depth overview of the primary synthesis methodologies for producing magnesium aluminum silicate hydrate, with a focus on co-precipitation, hydrothermal, and sol-gel techniques. Detailed experimental protocols, comparative data on physicochemical properties, and insights into its application in drug formulation are presented to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

Magnesium aluminum silicate (MAS), often referred to by trade names such as Veegum®, is a naturally occurring smectite clay that is purified for pharmaceutical use.[4][5] Synthetic variants offer the advantage of controlled composition and physicochemical properties, tailored to specific formulation requirements. The layered structure of MAS, composed of octahedral alumina and tetrahedral silica sheets, imparts a net negative surface charge, enabling interaction with and adsorption of cationic drug molecules.[6][7] This interaction is fundamental to its application in taste masking, improving drug stability, and modulating drug release profiles.[6][8]

This guide will delve into the core synthesis methods, providing detailed protocols and quantitative data to aid in the selection and optimization of synthesis strategies for specific pharmaceutical applications.

Synthesis Methodologies

The synthesis of magnesium aluminum silicate hydrate can be broadly categorized into three main methods: co-precipitation, hydrothermal synthesis, and sol-gel synthesis. The choice of method significantly influences the resulting material's properties, such as crystallinity, particle size, surface area, and purity.

Co-precipitation Method

Co-precipitation is a widely used technique for the synthesis of magnesium aluminum silicate due to its relative simplicity and scalability.[9] This method involves the simultaneous precipitation of magnesium and aluminum hydroxides or silicates from an aqueous solution containing soluble salts of magnesium and aluminum upon the addition of a silicate source and a precipitating agent.[10]

A typical co-precipitation synthesis involves the following steps:

-

Preparation of Salt Solution: An aqueous solution is prepared containing magnesium sulfate (MgSO₄) and aluminum sulfate (Al₂(SO₄)₃) in a defined molar ratio.[11]

-

Preparation of Silicate Solution: A separate aqueous solution of sodium silicate (Na₂SiO₃) and sodium hydroxide (NaOH) is prepared.[11]

-

Precipitation: The silicate solution is slowly added to the salt solution with vigorous stirring. The pH of the mixture is carefully controlled, typically in the range of 8-10, through the addition of an alkali or acid.[9][12] Temperature is also a critical parameter and is generally maintained between 30°C and 81°C.[12][13]

-

Aging: The resulting precipitate is aged in the mother liquor for a specific period, which can range from a few hours to several days, to allow for crystallization and stabilization of the structure.

-

Washing and Filtration: The precipitate is then filtered and washed repeatedly with deionized water to remove soluble by-products.[11]

-

Drying: The washed solid is dried in an oven at a temperature below 100°C to obtain the final magnesium aluminum silicate hydrate powder.[11]

dot

Hydrothermal Synthesis

Hydrothermal synthesis is a method that employs elevated temperatures and pressures to facilitate the crystallization of materials from aqueous solutions.[7][14] This technique is particularly effective for producing well-defined crystalline structures of smectite clays, including magnesium aluminum silicate.[7][14]

A representative hydrothermal synthesis protocol is as follows:

-

Precursor Gel Preparation: A gel is prepared by mixing sources of silica, alumina, and magnesia. Common precursors include sodium silicate solution, aluminum chloride solution, and magnesium chloride solution.[15] The molar ratios of the precursors are carefully controlled to achieve the desired final composition.[16]

-

pH Adjustment: The pH of the gel is adjusted to a specific value, typically between 5.5 and 14, using an acid or a base.[15]

-

Hydrothermal Treatment: The gel is transferred to a Teflon-lined stainless-steel autoclave, and deionized water is added.[17][18] The autoclave is then heated to a temperature between 100°C and 300°C for a duration ranging from several hours to several days.[7][18]

-

Cooling and Product Recovery: After the hydrothermal treatment, the autoclave is cooled to room temperature. The solid product is then recovered by filtration, washed thoroughly with deionized water, and dried.[17]

dot

Sol-Gel Synthesis

The sol-gel process is a versatile method for producing amorphous or crystalline ceramic materials from molecular precursors.[19] This technique offers excellent control over the purity, homogeneity, and microstructure of the final product.[19]

A typical sol-gel synthesis of magnesium aluminum silicate involves:

-

Sol Preparation: Alkoxide precursors of silicon (e.g., tetraethyl orthosilicate, TEOS) and aluminum (e.g., aluminum isopropoxide) are dissolved in an alcohol. A soluble magnesium salt (e.g., magnesium nitrate) is also added to the solution.

-

Hydrolysis and Condensation: Water, often mixed with an acid or base catalyst, is added to the alkoxide solution to initiate hydrolysis and condensation reactions. This leads to the formation of a three-dimensional network, resulting in a gel.

-

Aging: The gel is aged for a period to allow for further condensation and strengthening of the network.

-

Drying: The gel is dried under controlled conditions (e.g., in an oven at 60°C) to remove the solvent, yielding a xerogel or aerogel.[20]

-

Calcination: The dried gel is often calcined at elevated temperatures (e.g., 500°C) to remove residual organic compounds and to induce crystallization if desired.[20]

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Porous magnesium aluminometasilicate tablets as carrier of a cyclosporine self-emulsifying formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nuxeo.u-bourgogne.fr [nuxeo.u-bourgogne.fr]

- 4. The integrity of synthetic magnesium silicate in charged compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scirp.org [scirp.org]

- 6. pharmafocusasia.com [pharmafocusasia.com]

- 7. Synthesis of Smectite Clay Minerals: A Critical Review | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 8. EP0239542B1 - Medicament adsorbates with complex magnesium aluminum silicate and their preparation - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. CH639630A5 - Synthetic magnesium aluminium silicate, process for its manufacture and pharmaceutical compositions comprising it - Google Patents [patents.google.com]

- 12. ias.ac.in [ias.ac.in]

- 13. archivemarketresearch.com [archivemarketresearch.com]

- 14. Synthesis of Smectite Clay Minerals: A Critical Review | Journal Article | PNNL [pnnl.gov]

- 15. Influence of pH on the Hydrothermal Synthesis of Al-Substituted Smectites (Saponite, Beidellite, and Nontronite) | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 16. Frontiers | Effect of Aluminum Incorporation on the Reaction Process and Reaction Products of Hydrated Magnesium Silicate [frontiersin.org]

- 17. Facile Synthesis and Characterization of Novel Analcime/Sodium Magnesium Aluminum Silicon Silicate Nanocomposite for Efficient Removal of Methylene Blue Dye from Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 18. msaweb.org [msaweb.org]

- 19. jourcc.com [jourcc.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to Almasilate: Chemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almasilate is a buffering antacid utilized in the symptomatic treatment of peptic ulcers and dyspepsia.[1] It is a crystalline polyhydrate of magnesium aluminosilicate.[1] Its therapeutic efficacy is attributed to its ability to neutralize gastric acid. This technical guide provides a comprehensive overview of the chemical formula, molecular weight, and mechanism of action of this compound, along with a generalized experimental protocol for evaluating its acid-neutralizing capacity.

Chemical Formula and Molecular Weight

The chemical formula and molecular weight of this compound can be represented in both anhydrous and hydrated forms, which has led to variations in reported values across different sources. For clarity, the distinct forms are summarized below.

| Form | Chemical Formula | Molecular Weight ( g/mol ) | Reference |

| Anhydrous | 2Al·Mg·2O4Si | 262.43 | [2] |

| Hydrated | Al₂H₂MgO₉Si₂ | 280.45 | [1] |

| Hydrated | Al₂H₆MgO₇Si₂⁸⁺ | 252.47 | |

| Hydrated | Al₂Mg₂O₁₅Si₅·xH₂O | 482.99 | [3] |

Note: The variability in the hydrated forms is due to different levels of hydration.

Mechanism of Action

This compound functions as a buffering antacid by directly neutralizing excess stomach acid.[1] The mechanism does not involve complex biological signaling pathways but is rather a direct chemical reaction within the gastric environment. The crystalline polyhydrate structure of aluminum/magnesium silicate binds hydrogen ions.[1] This process involves the dissolution of the aluminosilicate minerals, which consumes acidic hydrogen ions, thereby increasing the pH of the stomach.[1][4]

The following diagram illustrates the simplified mechanism of action of this compound.

Experimental Protocols

Objective: To determine the total amount of acid that can be neutralized by a single dose of this compound.

Materials:

-

This compound tablets or suspension

-

1 N Hydrochloric Acid (HCl)

-

0.5 N Sodium Hydroxide (NaOH)

-

Bromocresol green indicator

-

Tromethamine (for HCl standardization)

-

Benzoic acid (for NaOH standardization)

-

Magnetic stirrer and stir bar

-

Buret

-

Pipettes

-

Beakers

-

pH meter

-

Water bath maintained at 37 °C

Procedure:

-

Reagent Standardization:

-

Standardize the 1 N HCl solution using tromethamine.

-

Standardize the 0.5 N NaOH solution using benzoic acid.

-

-

Sample Preparation:

-

For tablets, accurately weigh and finely powder a sufficient number of tablets.

-

For suspensions, shake the product thoroughly to ensure homogeneity.

-

-

Titration:

-

Accurately weigh a quantity of the powdered tablet or measure a volume of the suspension equivalent to the minimum labeled dosage.

-

Transfer the sample to a beaker and add a precise volume of 1 N HCl (in excess).

-

Place the beaker in a water bath at 37 °C and stir continuously with a magnetic stirrer for 15 minutes.

-

After 15 minutes, stop the stirring and begin titrating the excess HCl with the standardized 0.5 N NaOH to a stable pH of 3.5. The endpoint can be determined using a pH meter or an indicator like bromocresol green.

-

-

Calculation: The acid-neutralizing capacity is calculated using the following formula: ANC (mEq) = (Volume_HCl × Normality_HCl) - (Volume_NaOH × Normality_NaOH)

The following diagram outlines the general experimental workflow for determining the Acid-Neutralizing Capacity (ANC) of an antacid.

References

- 1. This compound | Al2H2MgO9Si2 | CID 131704329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. Par Drugs And Chemicals Limited Product - Magnesium Aluminium Silicate Hydrated [pardrugs.com]

- 4. Magnesium Aluminum Silicate | AlMgO4Si+ | CID 3084116 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Almasilate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Almasilate, a hydrated magnesium aluminosilicate, with a focus on Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD). This compound is primarily used as an antacid, and its efficacy and stability are intrinsically linked to its chemical structure and solid-state properties. Spectroscopic techniques are crucial for the characterization, quality control, and formulation development of this active pharmaceutical ingredient.

Introduction to this compound

This compound is an amorphous, synthetic magnesium aluminosilicate with antacid properties. Its chemical structure is not a simple stoichiometric compound but rather a complex, hydrated lattice of silica (SiO₂), alumina (Al₂O₃), and magnesia (MgO). The antacid activity of this compound stems from the neutralization of gastric acid by the aluminum and magnesium hydroxides present in its structure. The porous and layered nature of the silicate matrix also contributes to its therapeutic effect by providing a large surface area for acid adsorption.

The physicochemical properties of this compound, including its reactivity, stability, and crystalline nature, are highly dependent on its manufacturing process. Therefore, robust analytical techniques like FTIR and XRD are essential for ensuring batch-to-batch consistency and therapeutic equivalence.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR is used to confirm its identity, assess its hydration state, and characterize the silicate and aluminate network.

Experimental Protocol for FTIR Analysis

A general experimental protocol for the FTIR analysis of this compound powder is as follows:

-

Sample Preparation:

-

The potassium bromide (KBr) pellet method is commonly employed. A small amount of this compound powder (typically 1-2 mg) is intimately mixed with approximately 200 mg of dry KBr powder in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation:

-

A Fourier-Transform Infrared Spectrometer is used.

-

-

Data Acquisition:

-

A background spectrum of the KBr pellet is recorded first to subtract atmospheric and instrumental interferences.

-

The sample pellet is then placed in the sample holder, and the spectrum is recorded.

-

Typically, spectra are collected in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum is analyzed for the presence of characteristic absorption bands.

-

Interpretation of this compound FTIR Spectrum

The FTIR spectrum of this compound is characterized by broad absorption bands due to its amorphous nature and the presence of water. The key vibrational modes are associated with the Si-O, Al-O, and O-H bonds.

Table 1: Characteristic FTIR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |

| ~3400 (broad) | O-H stretching | Indicates the presence of physically adsorbed and coordinated water molecules within the hydrated structure. |

| ~1630 | H-O-H bending | Confirms the presence of water of hydration. |

| ~1000-1100 (broad) | Si-O-Si and Si-O-Al stretching | This is the most intense band in the spectrum and is characteristic of the silicate and aluminosilicate network. Its broadness reflects the amorphous nature of the material. |

| ~600-800 | Si-O-Al and Al-O-H bending | Further confirms the aluminosilicate framework. |

| ~400-600 | O-Si-O and O-Al-O bending | Relates to the deformation vibrations of the silicate and aluminate tetrahedra. |

X-ray Diffraction (XRD)

X-ray diffraction is a primary technique for determining the solid-state nature of a material, i.e., whether it is crystalline or amorphous. For this compound, which is typically amorphous, XRD is used to confirm the absence of significant crystalline impurities and to provide a characteristic diffraction pattern for identification.

Experimental Protocol for XRD Analysis

A standard protocol for the XRD analysis of this compound powder is as follows:

-

Sample Preparation:

-

A sufficient amount of the fine this compound powder is packed into a sample holder. The surface of the powder should be flat and level with the holder's surface to ensure accurate diffraction angles.

-

-

Instrumentation:

-

A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å) is typically used.

-

-

Data Acquisition:

-

The sample is scanned over a range of 2θ angles, for example, from 5° to 70°.

-

The step size and scan speed can be adjusted to achieve the desired resolution and signal-to-noise ratio (e.g., a step size of 0.02° and a scan speed of 1°/minute).

-

-

Data Analysis:

-

The resulting diffractogram is analyzed for the presence of broad humps (indicative of amorphous material) or sharp peaks (indicative of crystalline material).

-

Interpretation of this compound XRD Pattern

The XRD pattern of this compound is typically characterized by a broad, diffuse halo in the 2θ range of 20-40°, which is a hallmark of an amorphous material. The absence of sharp, well-defined peaks indicates a lack of long-range atomic order.

According to some pharmacopoeial monographs for "Magnesium Aluminum Silicate," which is chemically similar or identical to this compound, specific low-angle diffraction peaks may be used for identification purposes, suggesting a degree of short-range order or the presence of layered structures.

Table 2: Potential X-ray Diffraction Peaks for Identification of Magnesium Aluminosilicate

| 2θ Angle (°) | d-spacing (Å) | Interpretation |

| Broad Halo | - | The broad hump centered around 20-40° 2θ confirms the predominantly amorphous nature of the material. |

| Possible low-angle peaks | ~7.7 - 5.1 | Some sources suggest the presence of a broad peak in the low-angle region (e.g., ~5-12° 2θ) which could be indicative of a layered or porous structure. |

Note: The presence and position of low-angle peaks can be dependent on the specific manufacturing process and hydration state of the this compound.

Workflow and Logical Relationships

The spectroscopic analysis of this compound follows a logical workflow to ensure its quality and identity.

Caption: Workflow for the Spectroscopic Analysis of this compound.

This diagram illustrates the typical workflow from receiving the this compound raw material to the final quality assessment report based on FTIR and XRD analyses.

Conclusion

FTIR and XRD are indispensable analytical tools for the comprehensive characterization of this compound. FTIR spectroscopy provides detailed information about the chemical bonding and functional groups within the aluminosilicate structure, while XRD confirms its predominantly amorphous nature, which is critical for its reactivity and dissolution properties. The combined application of these techniques ensures the identity, purity, and quality of this compound, supporting its safe and effective use in pharmaceutical formulations. For drug development professionals, a thorough understanding of these analytical methods is paramount for formulation design, stability studies, and regulatory compliance.

Thermal Analysis of Almasilate: A Technical Overview of TGA and DSC Techniques

For Researchers, Scientists, and Drug Development Professionals

Almasilate, a hydrated magnesium aluminosilicate, is an antacid used to neutralize stomach acid. Its thermal stability and decomposition characteristics are critical parameters for quality control, formulation development, and ensuring product efficacy and safety. This technical guide provides an in-depth overview of the thermal analysis of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Due to the limited availability of specific TGA/DSC data for this compound in public literature, this guide presents a representative thermal analysis based on data from closely related hydrated magnesium aluminum silicate compounds. The presented data and protocols are intended to provide a foundational understanding of the expected thermal behavior.

Expected Thermal Decomposition of this compound

The thermal decomposition of this compound, as a hydrated magnesium aluminosilicate, is anticipated to occur in multiple stages. These stages typically involve the loss of water (dehydration), the removal of hydroxyl groups (dehydroxylation), and the eventual decomposition of the silicate structure at higher temperatures.

Key Expected Events:

-

Dehydration: The initial weight loss at lower temperatures (typically below 200°C) corresponds to the removal of loosely bound surface water and water of hydration.

-

Dehydroxylation: At intermediate temperatures, the hydroxyl groups from the magnesium and aluminum hydroxide components are eliminated as water. This is a key structural decomposition step.

-

Structural Decomposition and Recrystallization: At higher temperatures, the silicate lattice is expected to decompose, leading to the formation of stable metal oxides (MgO and Al₂O₃) and silica (SiO₂). This may be accompanied by exothermic recrystallization events.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible and accurate TGA and DSC data. The following are generalized methodologies for the thermal analysis of powdered samples like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small amount of the this compound powder (typically 5-10 mg) is accurately weighed into a clean, tared TGA pan (e.g., platinum or alumina).

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

-

Heating Rate: A linear heating rate, typically 10°C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature sufficient to ensure complete decomposition (e.g., 1000°C).

-

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve plots percentage weight loss versus temperature. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum rates of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature. This helps to identify endothermic and exothermic events.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound powder (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Rate: A linear heating rate, consistent with the TGA experiment (e.g., 10°C/min), is used to allow for correlation of thermal events.

-

Temperature Range: The sample is heated over a temperature range relevant to the observed TGA transitions (e.g., 25°C to 600°C).

-

-

Data Acquisition: The differential heat flow between the sample and reference pans is measured as a function of temperature. The resulting DSC curve shows endothermic peaks (heat absorption) and exothermic peaks (heat release).

Data Presentation: Representative Thermal Analysis Data

The following tables summarize the expected quantitative data from the TGA and DSC analysis of a hydrated magnesium aluminum silicate, serving as a proxy for this compound.

Table 1: Representative TGA Data for Hydrated Magnesium Aluminum Silicate

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

| 25 - 200 | 5 - 15 | Dehydration (Loss of adsorbed and hydrated water) |

| 200 - 500 | 10 - 20 | Dehydroxylation of Mg(OH)₂ and Al(OH)₃ components |

| > 500 | 5 - 10 | Decomposition of the silicate structure |

| Total Mass Loss | ~28 - 32 | Overall Decomposition |

Note: The total mass loss upon calcination to high temperatures (e.g., 800-1000°C) for synthetic magnesium aluminum silicates has been reported to be in the range of 28-32%.

Table 2: Representative DSC Data for Hydrated Magnesium Aluminum Silicate

| Peak Temperature (°C) | Peak Type | Associated Event |

| ~110 | Broad Endotherm | Dehydration |

| ~350 - 450 | Endotherm(s) | Dehydroxylation |

| > 800 | Exotherm | Recrystallization into new mineral phases (e.g., enstatite) |

Visualization of Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the thermal analysis and the logical relationship of the decomposition pathway.

An In-depth Technical Guide to the Surface Chemistry and Charge of Almasilate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almasilate is a crystalline polyhydrate of aluminum and magnesium silicate, recognized for its application as an antacid.[1] Its therapeutic efficacy is primarily attributed to its chemical composition and surface properties, which govern its acid-neutralizing capacity and potential interactions within the gastric environment. This guide provides a comprehensive overview of the surface chemistry and charge characteristics of this compound, intended to support research and development in the pharmaceutical sciences.

This compound's structure as a magnesium aluminosilicate hydrate confers upon it a significant surface area and a pH-dependent surface charge.[2] These characteristics are pivotal to its function, influencing its reactivity, dispersibility, and interaction with biological surfaces such as the gastric mucosa. Understanding these properties is crucial for optimizing formulation design, predicting in vivo behavior, and exploring novel applications.

Physicochemical Properties

This compound is a synthetically produced, amorphous compound with a composition that can be varied.[3] While natural magnesium silicates like talc are crystalline, synthetic variants are amorphous and possess a porous structure.[3] The pH of a 5% aqueous solution of magnesium aluminum silicate hydrate is typically in the range of 9.0 to 10.0, indicating its alkaline nature.[4]

Table 1: General Physicochemical Properties of this compound and Related Compounds

| Property | Value/Range | Source |

| Chemical Formula | Al₂H₂MgO₉Si₂ (for this compound) | PubChem[1] |

| Molecular Weight | 280.45 g/mol (for this compound) | PubChem[1] |

| Appearance | White, odorless, fine powder | [3][4] |

| Solubility | Practically insoluble in water and alcohol; soluble in mineral acids.[4] | [4] |

| pH (5% aqueous solution) | 9.0 - 10.0 | [4] |

Surface Charge and Isoelectric Point

The surface of this compound in an aqueous environment possesses a charge that is highly dependent on the pH of the surrounding medium. This is due to the protonation and deprotonation of surface hydroxyl groups associated with the aluminum and silicon components. The isoelectric point (IEP) or point of zero charge (PZC) is the pH at which the net surface charge is zero.

Table 2: Point of Zero Charge (PZC) of this compound and Related Materials

| Material | Point of Zero Charge (pH) | Method | Source |

| Alumina (α-Al₂O₃) | 5.4 ± 0.1 | Batch equilibration | [7][8] |

| Alumina | 7.0 | Not specified | [6] |

| Zeolites (Aluminosilicates) | Acidic range | Not specified | [6] |

| Hydrotalcite-like compounds | Increases with decreasing Fe³⁺ content | Potentiometric titration | [3] |

Experimental Protocol: Determination of Isoelectric Point (IEP) by Zeta Potential Measurement

The IEP of this compound can be determined by measuring the zeta potential of a suspension as a function of pH.

Objective: To determine the pH at which the net surface charge of this compound particles is zero.

Materials and Equipment:

-

This compound powder

-

Deionized water

-

HCl and NaOH solutions (0.1 M or as appropriate) for pH adjustment

-

Zeta potential analyzer

-

pH meter

-

Stirrer

Procedure:

-

Sample Preparation: Prepare a dilute suspension of this compound in deionized water (e.g., 0.1 g/L). Ensure the suspension is well-dispersed using a stirrer.

-

Initial Measurement: Measure the initial pH and zeta potential of the suspension.

-

Titration: Incrementally add small volumes of HCl to lower the pH or NaOH to raise the pH. After each addition, allow the system to equilibrate while stirring.

-

Measurement: Measure the pH and zeta potential at each pH point.

-

Data Analysis: Plot the measured zeta potential values against the corresponding pH values.

-

IEP Determination: The isoelectric point is the pH at which the zeta potential curve intersects the x-axis (i.e., where the zeta potential is 0 mV).

Surface Area and Porosity

The specific surface area of this compound is a critical parameter that influences its dissolution rate and reactivity. Synthetic magnesium silicates are known to have large active surfaces, with BET surface areas ranging from less than 100 m²/g to several hundred m²/g.[3] A patent for a synthetic magnesium aluminum silicate mentions a "high specific surface" as a key characteristic for its antacid and adsorbent properties.[9]

Table 3: Specific Surface Area of Related Materials

| Material | BET Specific Surface Area (m²/g) | Source |

| Synthetic amorphous magnesium silicates | <100 to several hundred | [3] |

| Synthetic magnesium silicate (unmodified) | 411 | [4] |

| Mesoporous aluminum silicate | ~800 | [10] |

Experimental Protocol: BET Specific Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is a widely used technique to determine the specific surface area of powders.

Objective: To measure the specific surface area of this compound powder.

Materials and Equipment:

-

This compound powder

-

BET surface area analyzer

-

Nitrogen gas (or other appropriate adsorbate)

-

Sample tubes

-

Degassing station

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a suitable amount of this compound powder into a sample tube.

-

Degassing: Degas the sample under vacuum at an elevated temperature to remove adsorbed contaminants from the surface. The temperature and duration of degassing should be carefully selected to avoid altering the sample's structure.

-

Analysis: Place the sample tube in the analysis port of the BET instrument. The analysis is typically performed at the temperature of liquid nitrogen.

-

Adsorption Isotherm: The instrument measures the amount of nitrogen gas adsorbed by the sample at various partial pressures.

-

Data Analysis: The BET equation is applied to the adsorption isotherm data to calculate the monolayer capacity, from which the total surface area and specific surface area (area per unit mass) are determined.

Acid Neutralizing Capacity (ANC)

The primary function of this compound as an antacid is its ability to neutralize excess stomach acid. The Acid Neutralizing Capacity (ANC) is a measure of this ability and is a key quality control parameter. The United States Pharmacopeia (USP) provides a standardized method for its determination (USP <301>). Studies have shown that the ANC of commercial antacid tablets can range from 5.7 mEq/g to 8.2 mEq/g.[11][12] Another study on various antacid formulations found ANC values per gram ranging from 1.4 to 21.7 for solid forms.[13]

Table 4: Acid Neutralizing Capacity of Various Antacid Formulations

| Antacid Formulation | ANC (mEq/g) | Source |

| Commercial Antacid Tablets (Brand D) | 8.2 | [11][12] |

| Commercial Antacid Tablets (Brand E) | 5.7 | [11][12] |

| Antacid Tablets, Powders, and Granules (Average) | 10.0 | [13] |

| Antacid Tablets, Powders, and Granules (Range) | 1.4 - 21.7 | [13] |

Experimental Protocol: Acid Neutralizing Capacity (USP <301>)

This method involves a back-titration to determine the amount of acid consumed by the antacid.

Objective: To determine the acid-neutralizing capacity of this compound.

Materials and Equipment:

-

This compound sample

-

Hydrochloric acid (HCl), 1.0 N, standardized

-

Sodium hydroxide (NaOH), 0.5 N, standardized

-

pH meter

-

Magnetic stirrer and stir bar

-

Burette

-

Beakers

Procedure:

-

Sample Preparation: Accurately weigh a quantity of the this compound sample.

-

Acid Addition: Add a precise volume of 1.0 N HCl to the sample, ensuring an excess of acid.

-

Reaction: Stir the mixture for a specified time (e.g., 15 minutes) to allow the antacid to react with the acid.

-

Back-Titration: Titrate the excess HCl with 0.5 N NaOH to a stable endpoint of pH 3.5.

-

Calculation: The ANC is calculated based on the amount of HCl consumed by the this compound, determined from the difference between the initial amount of HCl added and the amount of excess HCl titrated with NaOH. The result is typically expressed in milliequivalents (mEq) of acid consumed per gram of the antacid.

Visualizations

Mechanism of Acid Neutralization

The following diagram illustrates the chemical process by which this compound neutralizes gastric acid.

Caption: Mechanism of gastric acid neutralization by this compound.

Experimental Workflow for Acid Neutralizing Capacity (ANC) Determination

This diagram outlines the key steps in the experimental protocol for determining the ANC of an antacid according to USP <301>.

Caption: Workflow for determining Acid Neutralizing Capacity (ANC).

Logical Relationship: this compound Interaction with Gastric Mucosa

This diagram illustrates the proposed interaction of this compound with the gastric mucosal layer, contributing to its protective effects beyond simple acid neutralization.

Caption: Interaction of this compound with the gastric mucosa.

Conclusion

The surface chemistry and charge of this compound are integral to its function as an effective antacid. Its high surface area and pH-dependent surface charge facilitate rapid and sustained neutralization of gastric acid. While specific quantitative data for this compound's isoelectric point and surface area remain areas for further investigation, the properties of analogous synthetic magnesium aluminosilicates provide valuable insights. The detailed experimental protocols provided in this guide offer a framework for the consistent and accurate characterization of these critical quality attributes. A thorough understanding of these surface properties will continue to be essential for the development and optimization of this compound-containing pharmaceutical products.

References

- 1. This compound | Al2H2MgO9Si2 | CID 131704329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jshemings.net [jshemings.net]

- 3. Synthetic magnesium silicate - Wikipedia [en.wikipedia.org]

- 4. Par Drugs And Chemicals Limited Product - Magnesium Aluminium Silicate Hydrated [pardrugs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CH639630A5 - Synthetic magnesium aluminium silicate, process for its manufacture and pharmaceutical compositions comprising it - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. gsconlinepress.com [gsconlinepress.com]

- 12. researchgate.net [researchgate.net]

- 13. portal.ct.gov [portal.ct.gov]

Unveiling the Performance of Almasilate: A Technical Guide to its Solubility and Dissolution Kinetics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core physicochemical properties of Almasilate, focusing on its solubility and dissolution kinetics. This compound, a crystalline polyhydrate of aluminum magnesium silicate, is utilized as an antacid for the relief of peptic ulcers and dyspepsia.[1] Its therapeutic efficacy is intrinsically linked to its ability to dissolve in the acidic environment of the stomach and neutralize excess acid. This document provides a comprehensive overview of the methodologies to assess these critical parameters, alongside available data and visual representations of key processes to aid in research and formulation development.

Physicochemical Properties of this compound

This compound's fundamental properties provide the foundation for understanding its behavior in aqueous and biological fluids. A summary of its key physicochemical characteristics is presented in Table 1.

| Property | Value/Description | Source(s) |

| Chemical Name | Dialuminum magnesium disilicate hydrate | [1] |

| Molecular Formula | Al₂H₂MgO₉Si₂ | [2] |

| Molecular Weight | 280.45 g/mol | [1][2] |

| Appearance | White, odorless, tasteless, slightly hygroscopic fine powder | [3][4] |

| Synonyms | Aluminum Magnesium Silicate Hydrate, Malinal, SC 306 | [5] |

Solubility Profile

Due to the scarcity of direct quantitative data for this compound, the solubility of a structurally related compound, hydrotalcite (a layered double hydroxide of magnesium and aluminum), can be considered as a proxy to provide a general indication of its low aqueous solubility.

| Compound | Solvent | Temperature (°C) | Solubility | Source(s) |

| Hydrotalcite | Water | 20.4 | 9 µg/L | [4] |

| This compound | Water | Not Specified | Insoluble | [3][4] |

| This compound | Dilute HCl | Not Specified | Almost completely soluble | [4] |

Dissolution Kinetics and Mechanism of Action

The dissolution of this compound in the stomach is not merely a physical process but a chemical reaction. As a crystalline polyhydrate of aluminum/magnesium silicate, its dissolution in acidic media leads to the consumption of hydrogen ions.[1][2] The aluminosilicate mineral structure breaks down, releasing moieties such as H₄SiO₄, Al³⁺, and Mg²⁺.[1][2] These released ions, particularly the aluminum and magnesium hydroxides that can form, act as secondary pH buffers, contributing to the overall acid-neutralization effect.[2][7] The silicate fraction, being insoluble in acid, is thought to form a protective film on the mucous membranes and can also adsorb pepsin and bile acids.[4]

References

Almasilate as a Buffering Antacid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Almasilate, a hydrated magnesium aluminosilicate, is a non-systemic buffering antacid utilized for the symptomatic relief of conditions associated with excessive gastric acid. This technical guide provides an in-depth analysis of the core physicochemical and pharmacological properties of this compound, focusing on its mechanism of action as a buffering agent. This document summarizes key quantitative data from in-vitro studies, details relevant experimental protocols, and visualizes associated physiological pathways and experimental workflows to support further research and development in the field of gastric acid control.

Introduction

Gastric acid, primarily hydrochloric acid (HCl), plays a crucial role in digestion and defense against pathogens. However, its overproduction or reflux can lead to pathological conditions such as dyspepsia, heartburn, and peptic ulcer disease. Antacids are a class of drugs that neutralize gastric acid, providing rapid symptomatic relief. This compound is a complex antacid that functions as a buffering agent, neutralizing excess acid without causing a sharp increase in gastric pH, thereby avoiding acid rebound. Its mechanism involves a chemical reaction with HCl, where it gradually releases alkaline ions.[1] This guide explores the fundamental aspects of this compound's buffering capacity and related in-vitro evaluation methods.

Mechanism of Action

This compound's primary mechanism of action is the chemical neutralization of gastric acid. As a hydrated magnesium aluminosilicate, it reacts with hydrochloric acid in the stomach. This reaction consumes hydrogen ions (H+), thereby increasing the gastric pH. The silicate component is believed to form a protective layer on the mucous membranes and can also adsorb pepsin and bile acids, contributing to its therapeutic effect.[1]

The buffering action of this compound is characterized by a gradual neutralization process, which helps to maintain the gastric pH within a therapeutic range (typically pH 3-5) for a sustained period. This is in contrast to simple neutralizing agents that can cause a rapid and transient pH increase, potentially leading to a compensatory rebound in acid secretion.

Quantitative Data on Antacid Properties

The efficacy of an antacid is quantified through several in-vitro tests. The following tables summarize key performance indicators for this compound and related compounds. Note: Almagate, a crystalline hydrated aluminum-magnesium hydroxycarbonate, is structurally and functionally similar to this compound, and its data is included here for comparative purposes due to the limited availability of specific quantitative data for this compound in some tests.

Table 1: Acid Neutralizing Capacity (ANC) of Almagate at Different pH Levels [2]

| pH | Acid-Consuming Capacity (mEq HCl/g) |

| 1.0 | 39.0 |

| 2.0 | 27.7 |

| 3.0 | 17.3 |

Table 2: Comparative Acid Neutralizing Capacity (ANC) of Various Antacids [2]

| Antacid | USP Acid-Consuming Capacity (mEq HCl/g) |

| Almagate | 28.3 |

| Dried aluminum hydroxide gel | 32.0 |

| Magaldrate | 24.0 |

| Aluminum hydroxide-magnesium carbonate dried co-gel | 27.9 |

| Magnesium hydroxycarbonate | 21.9 |

| Magnesium hydroxide | 32.6 |

| Aluminum-magnesium trisilicate | 19.0 |

| Calcium silicate | 9.8 |

| Hydrotalcite | 30.7 |

Experimental Protocols

Acid Neutralizing Capacity (ANC) Test

The ANC test determines the total amount of acid that an antacid can neutralize. The United States Pharmacopeia (USP) standard method is a widely accepted protocol.[3]

Principle: A known quantity of the antacid is reacted with an excess of standardized hydrochloric acid. The unreacted acid is then back-titrated with a standardized solution of sodium hydroxide to a specific endpoint pH (typically 3.5). The amount of acid consumed by the antacid is then calculated.

Detailed Protocol (USP <301>):

-

Preparation of Reagents:

-

Standardized 1.0 N Hydrochloric Acid (HCl).

-

Standardized 0.5 N Sodium Hydroxide (NaOH).

-

Distilled water.

-

-

Sample Preparation:

-

For solid dosage forms (tablets), accurately weigh and finely powder a sufficient number of tablets.

-

For liquid suspensions, shake the container thoroughly to ensure a uniform mixture.

-

-

Procedure:

-

Accurately weigh a quantity of the powdered tablet or measure a volume of the liquid suspension equivalent to the minimum recommended dose.

-

Transfer the sample to a 250 mL beaker.

-

Add 70 mL of water and stir for 1 minute.

-

Pipette exactly 30.0 mL of 1.0 N HCl into the beaker and continue stirring for 15 minutes at 37 °C.

-

Titrate the excess HCl with 0.5 N NaOH to a stable pH of 3.5.

-

-

Calculation:

-

The ANC, expressed in milliequivalents (mEq) of acid consumed per gram or dose, is calculated using the following formula: ANC (mEq) = (Volume of HCl × Normality of HCl) - (Volume of NaOH × Normality of NaOH)

-

Rossett-Rice Test (Dynamic Acid Neutralization)

This dynamic test simulates the continuous secretion of gastric acid and measures the duration of action of an antacid.[4][5]

Principle: The antacid is placed in a reaction vessel with an initial volume of acid. Additional acid is then continuously added at a fixed rate, simulating gastric secretion. The pH of the solution is monitored over time to determine how long the antacid can maintain the pH within a therapeutic range (typically pH 3.0 to 5.0).

Detailed Protocol:

-

Apparatus:

-

A 500 mL reaction beaker maintained at 37°C.

-

A magnetic stirrer.

-

A pH meter with a continuous recording device.

-

A burette or infusion pump for the continuous addition of acid.

-

-

Reagents:

-

0.1 N Hydrochloric Acid (HCl).

-

Distilled water.

-

-

Procedure:

-

Add 70 mL of 0.1 N HCl and 30 mL of distilled water to the reaction beaker and allow it to equilibrate to 37°C.

-

Add a single dose of the antacid to the beaker and start the magnetic stirrer.

-

Immediately begin adding 0.1 N HCl at a constant rate of 2 mL/min.

-

Record the pH of the solution continuously.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of time.

-

Determine the "Rossett-Rice time," which is the duration for which the pH is maintained between 3.0 and 5.0.

-

Pepsin Inhibition Assay

This assay evaluates the ability of an antacid to inhibit the activity of pepsin, a proteolytic enzyme that can contribute to mucosal damage.[6][7]

Principle: The activity of pepsin is measured by its ability to hydrolyze a protein substrate, such as hemoglobin. The extent of hydrolysis is determined by measuring the amount of trichloroacetic acid (TCA)-soluble peptides produced, which can be quantified spectrophotometrically at 280 nm. The inhibitory effect of the antacid is assessed by comparing the pepsin activity in the presence and absence of the antacid.

Detailed Protocol:

-

Reagents:

-

Pepsin solution (e.g., 0.5 mg/mL in 0.01 N HCl).

-

Hemoglobin substrate (e.g., 2.5% w/v solution).

-

5% w/v Trichloroacetic acid (TCA).

-

Antacid suspension/solution.

-

-

Procedure:

-

Prepare a series of test tubes.

-

To the "control" tubes, add the hemoglobin substrate and pepsin solution.

-

To the "test" tubes, add the hemoglobin substrate, antacid, and pepsin solution.

-

Prepare "blank" tubes containing the substrate and TCA (without pepsin) for both control and test conditions.

-

Incubate all tubes at 37°C for a specific time (e.g., 10 minutes).

-

Stop the reaction by adding TCA to all tubes (except the blanks, where it was added initially). TCA precipitates the undigested hemoglobin.

-

Centrifuge the tubes to pellet the precipitate.

-

Measure the absorbance of the supernatant at 280 nm.

-

-

Calculation:

-

The percentage of pepsin inhibition is calculated as follows: % Inhibition = [1 - (Absorbance_test / Absorbance_control)] × 100

-

Bile Acid Binding Capacity Test

This in-vitro assay assesses the ability of an antacid to bind bile acids, which can be refluxed into the stomach and cause mucosal irritation.[8][9]

Principle: A known amount of the antacid is incubated with a solution containing a specific bile acid (e.g., taurocholic acid, glycocholic acid). After incubation, the amount of unbound bile acid remaining in the supernatant is measured, typically using high-performance liquid chromatography (HPLC). The amount of bile acid bound to the antacid is then calculated by difference.

Detailed Protocol:

-

Reagents:

-

Standard solutions of bile acids (e.g., sodium taurocholate, sodium glycocholate).

-

Antacid suspension/solution.

-

Buffer solutions to maintain desired pH (e.g., pH 3, 5, 7).

-

-

Procedure:

-

Prepare a series of tubes containing the antacid and the bile acid solution at a specific pH.

-

Incubate the tubes with agitation at 37°C for a defined period (e.g., 1 hour).

-

Centrifuge the tubes to separate the antacid-bile acid complex from the supernatant.

-

Filter the supernatant.

-

Analyze the concentration of the unbound bile acid in the filtrate using HPLC.

-

-

Calculation:

-

The amount of bile acid bound is calculated as: Bound Bile Acid = Initial Bile Acid Concentration - Unbound Bile Acid Concentration

-

The binding capacity is often expressed as the percentage of bile acid bound or the amount of bile acid bound per gram of antacid.

-

Visualizations

Signaling Pathway of Gastric Acid Secretion and Antacid Intervention

Caption: Gastric acid secretion pathways and the point of intervention for this compound.

Experimental Workflow for Acid Neutralizing Capacity (ANC) Test

Caption: Workflow for determining the Acid Neutralizing Capacity (ANC) of an antacid.

Logical Relationship in the Rossett-Rice Test

Caption: Logical flow of the dynamic Rossett-Rice antacid evaluation test.

Conclusion

This compound demonstrates effective buffering capacity as an antacid through its gradual neutralization of gastric acid. The in-vitro evaluation methods detailed in this guide, including the Acid Neutralizing Capacity test, the Rossett-Rice test, pepsin inhibition assays, and bile acid binding studies, are essential tools for characterizing the efficacy and performance of this compound and other antacid formulations. The provided quantitative data, though primarily for the closely related compound Almagate, offers valuable benchmarks for future research. Further studies focusing specifically on this compound are warranted to generate a more comprehensive dataset for direct comparison and to fully elucidate its therapeutic potential. The visualization of the physiological and experimental contexts aims to facilitate a deeper understanding for researchers and developers in the ongoing effort to refine treatments for acid-related gastric disorders.

References

- 1. [Determination of neutralization capacity of antacids in gastric juice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the acid-neutralizing capacity and other properties of antacids marketed in Morocco - PMC [pmc.ncbi.nlm.nih.gov]

- 4. recentscientific.com [recentscientific.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Pepsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 7. researchgate.net [researchgate.net]

- 8. talcid.de [talcid.de]

- 9. Binding properties in vitro of antacids for conjugated bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Synthesis of Almasilate

Introduction

Almasilate, a magnesium aluminosilicate hydrate (MgO·Al₂O₃·2SiO₂·nH₂O), is an amorphous, basic compound utilized as a buffering antacid.[1][2][3] It is employed for the symptomatic relief of conditions associated with excess stomach acid, such as peptic ulcers and dyspepsia.[3] Its therapeutic action involves neutralizing gastric acid and potentially forming a protective layer on mucous membranes, which can also adsorb aggressors like pepsin and bile acids.[2][3] The synthesis of this compound is typically achieved through co-precipitation methods involving soluble aluminum, magnesium, and silicate precursors. This document outlines several established protocols for the synthesis of this compound, providing detailed methodologies, quantitative data, and process visualizations for researchers and professionals in drug development.

Protocol 1: Synthesis via Sodium Aluminosilicate Intermediate

This protocol is based on the reaction of sodium aluminate with sodium silicate to form a sodium aluminosilicate intermediate, which is then reacted with a magnesium salt.[1]

1.1 Experimental Protocol

-

Preparation of Sodium Aluminate Solution: Dissolve 96 kg of purified aluminum sulfate in 850 kg of water. Gradually add 112 kg of solid caustic soda to this solution to produce sodium aluminate.

-

Preparation of Sodium Silicate Solution: Dissolve 80 kg of sodium silicate (containing 37% SiO₂) in 500 kg of water.

-

Formation of Sodium Aluminosilicate: Add the sodium silicate solution to the sodium aluminate solution and stir thoroughly to precipitate sodium aluminosilicate. The molar ratio of Al₂O₃ to SiO₂ should be greater than 1:2.[1]

-

Substitution Reaction: Add 17 kg of previously prepared magnesium hydroxide to the sodium aluminosilicate slurry to initiate a substitution reaction, forming magnesium aluminosilicate (this compound).

-

Purification and Neutralization: Remove the remaining caustic soda by repeated washing with water via decantation. Neutralize any additional caustic soda formed during the reaction by gradually adding a dilute aqueous solution of aluminum sulfate or sulfuric acid.[1]

-

Isolation and Drying: Filter the resulting magnesium aluminosilicate under pressure. Dry the powder at a temperature below 100°C, followed by a final drying step at 250°C.[1]

-

Pulverization: Pulverize the dried product to obtain a fine powder.

1.2 Process Visualization

Caption: Workflow for this compound synthesis via a sodium aluminosilicate intermediate.

1.3 Quantitative Data

| Parameter | Value | Reference |

| Input Reactants | ||

| Aluminum Sulfate | 96 kg | [1] |

| Solid Caustic Soda | 112 kg | [1] |

| Sodium Silicate (37% SiO₂) | 80 kg | [1] |

| Magnesium Hydroxide | 17 kg | [1] |

| Reaction Conditions | ||

| Al₂O₃:SiO₂ Molar Ratio | > 1:2 | [1] |

| Final Drying Temperature | 250°C | [1] |

| Output | ||

| Final Product Yield | 82-83 kg | [1] |

Protocol 2: Co-precipitation from Sulfate and Silicate Solutions

This protocol involves the direct co-precipitation of this compound from a mixed solution of magnesium and aluminum sulfates with a solution of sodium silicate and sodium hydroxide.[4][5]

2.1 Experimental Protocol

-

Preparation of Solution A: Create an aqueous solution containing appropriate amounts of magnesium sulfate and aluminum sulfate.

-

Preparation of Solution B: Create a second aqueous solution containing sodium silicate and sodium hydroxide.

-

Co-precipitation: While stirring, introduce Solution B into Solution A.

-

Addition of Calcium Chloride: Add an aqueous solution of calcium chloride to the resulting suspension. Alternatively, hard water can be used for the preparation and washing steps.[4]

-

Stirring: Continue to stir the mixture to ensure complete reaction.

-

Isolation and Washing: Harvest the precipitate by filtration and wash it.

-